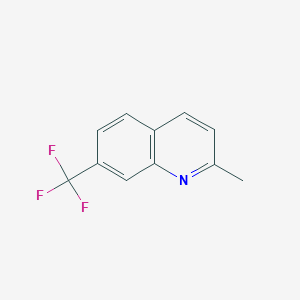
2-Metil-7-(trifluorometil)quinolina
Descripción general
Descripción
2-Methyl-7-(trifluoromethyl)quinoline is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of fluorine atoms into the quinoline structure often enhances the biological activity and chemical stability of the compound .
Aplicaciones Científicas De Investigación
2-Methyl-7-(trifluoromethyl)quinoline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its biological activity.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antineoplastic activities.
Industry: Utilized in the development of materials such as liquid crystals and dyes
Mecanismo De Acción
Target of Action
Quinoline compounds have been known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Quinoline compounds are known to interact with their targets, leading to changes in cellular processes . For instance, some quinolines can inhibit enzymes, disrupt cell signaling pathways, or modulate receptor activity .
Biochemical Pathways
Quinoline compounds can influence various biochemical pathways depending on their specific targets .
Pharmacokinetics
The compound’s physical properties, such as its molecular weight and solubility, can influence its bioavailability .
Result of Action
Based on the known effects of similar quinoline compounds, it may lead to changes in cellular processes, potentially resulting in therapeutic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Methyl-7-(trifluoromethyl)quinoline. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interaction with its targets .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Methyl-7-(trifluoromethyl)quinoline involves the cyclization of appropriate aniline derivatives with trifluoromethyl-substituted aldehydes or ketones. The Skraup cyclization is a notable example, where aniline derivatives react with acrolein or crotonic aldehyde under acidic conditions .
Industrial Production Methods: Industrial production of 2-Methyl-7-(trifluoromethyl)quinoline typically employs large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of catalysts and controlled reaction environments ensures efficient production .
Análisis De Reacciones Químicas
Types of Reactions: 2-Methyl-7-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions, particularly involving the fluorine atoms, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution often involves reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
- 7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline
- Mefloquine
- Brequinar®
- Flosequinan
Comparison: 2-Methyl-7-(trifluoromethyl)quinoline is unique due to the presence of both a methyl and a trifluoromethyl group on the quinoline ring. This combination enhances its chemical stability and biological activity compared to other quinoline derivatives. The trifluoromethyl group, in particular, is known to increase lipophilicity and metabolic stability, making it a valuable modification in drug design .
Propiedades
IUPAC Name |
2-methyl-7-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N/c1-7-2-3-8-4-5-9(11(12,13)14)6-10(8)15-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIBTYGFMDABZCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70625603 | |
| Record name | 2-Methyl-7-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70625603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
324-32-3 | |
| Record name | 2-Methyl-7-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70625603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-Methyl-7-(trifluoromethyl)quinoline in the development of new antimalarial agents?
A1: The provided research article investigates the synthesis and antimalarial activity of a series of 4-aminoquinoline derivatives. 2-Methyl-7-(trifluoromethyl)quinoline serves as a key structural component in these compounds. The researchers utilize this specific quinoline derivative to explore the impact of structural modifications on antimalarial potency, particularly against chloroquine-resistant strains of Plasmodium berghei [].
Q2: How does the introduction of different substituents on the 4-amino group of 2-Methyl-7-(trifluoromethyl)quinoline affect the antimalarial activity?
A2: The study explores the impact of various alkyl amino methyl and bis-alkyl amino methyl substituents at the 4-position of the quinoline ring []. By systematically changing the size and nature of these substituents, the researchers aimed to identify structural features that contribute to enhanced antimalarial activity, particularly against chloroquine-resistant parasites. The results indicated that several compounds exhibited promising activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium berghei, highlighting the potential of this structural class for further development.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[3-(Dimethylamino)propoxy]benzyl chloride hydrochloride](/img/structure/B1358570.png)
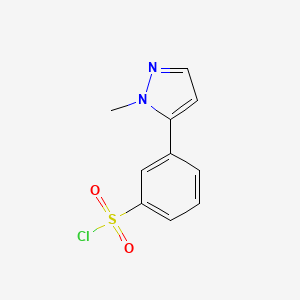
![N-Methyl-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzylamine](/img/structure/B1358575.png)
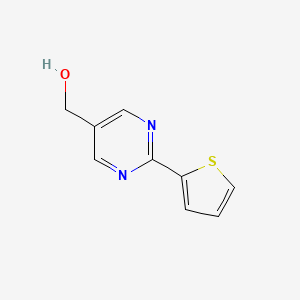
![4-[(Methylamino)methyl]-1-(thien-2-ylmethyl)piperidine](/img/structure/B1358579.png)
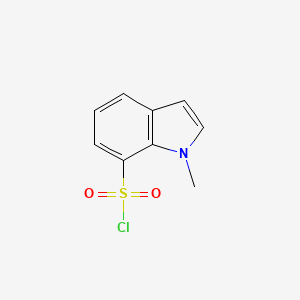
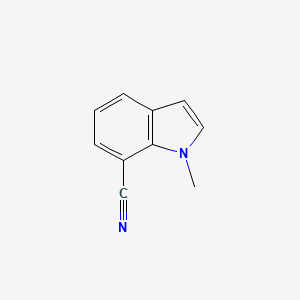
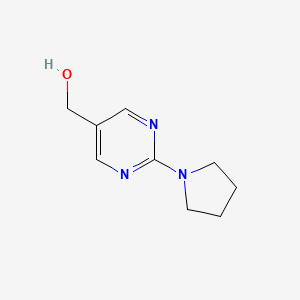
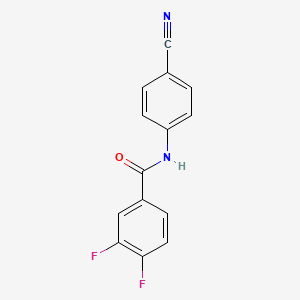
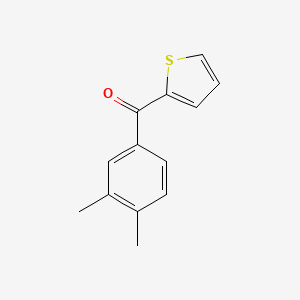
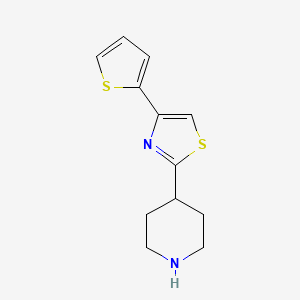
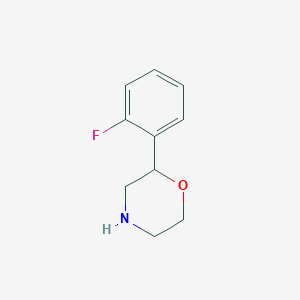
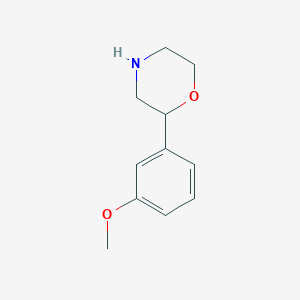
![[4-(3-Chlorophenyl)oxan-4-yl]methanamine](/img/structure/B1358599.png)
